molecular formula C10H13NO2 B102307 N-hydroxy-2-phenylbutanamide CAS No. 17698-12-3

N-hydroxy-2-phenylbutanamide

Cat. No. B102307
CAS RN: 17698-12-3
M. Wt: 179.22 g/mol
InChI Key: ILDDBGWBYJLIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-2-phenylbutanamide (HPB) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of phenylbutyric acid, which has been shown to have anti-cancer and anti-inflammatory properties. HPB has been found to exhibit similar properties, making it a promising candidate for further research. In

Scientific Research Applications

N-hydroxy-2-phenylbutanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-cancer properties. Studies have shown that N-hydroxy-2-phenylbutanamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
Another area of research is the anti-inflammatory properties of N-hydroxy-2-phenylbutanamide. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-hydroxy-2-phenylbutanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-hydroxy-2-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression that can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
N-hydroxy-2-phenylbutanamide has been found to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. N-hydroxy-2-phenylbutanamide has also been found to increase the production of neurotrophic factors, which can promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-hydroxy-2-phenylbutanamide in lab experiments is its low toxicity. It has been found to be well-tolerated in animal models, even at high doses. Another advantage is its ability to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
One limitation of using N-hydroxy-2-phenylbutanamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to test its effectiveness.

Future Directions

There are a number of future directions for research on N-hydroxy-2-phenylbutanamide. One area of interest is its potential use in combination with other anti-cancer drugs. Studies have shown that N-hydroxy-2-phenylbutanamide can enhance the effectiveness of chemotherapy drugs, and further research is needed to explore this potential.
Another area of research is the development of more effective synthesis methods for N-hydroxy-2-phenylbutanamide. Current methods can be time-consuming and require the use of hazardous chemicals. Developing more efficient and safer methods could make N-hydroxy-2-phenylbutanamide more accessible for research.
Finally, further research is needed to fully understand the mechanism of action of N-hydroxy-2-phenylbutanamide. This could lead to the development of more targeted therapies for cancer, inflammation, and neurodegenerative diseases.
Conclusion
N-hydroxy-2-phenylbutanamide is a promising chemical compound for scientific research. It has been found to exhibit anti-cancer and anti-inflammatory properties, making it a potential therapy for a variety of diseases. Its low toxicity and ability to enhance the effectiveness of chemotherapy drugs make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential in combination with other drugs.

Synthesis Methods

The synthesis of N-hydroxy-2-phenylbutanamide involves the reaction of phenylbutyric acid with hydroxylamine hydrochloride. The reaction is typically carried out in an organic solvent such as ethanol or methanol and requires the use of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography or recrystallization.

properties

CAS RN

17698-12-3

Product Name

N-hydroxy-2-phenylbutanamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-hydroxy-2-phenylbutanamide

InChI

InChI=1S/C10H13NO2/c1-2-9(10(12)11-13)8-6-4-3-5-7-8/h3-7,9,13H,2H2,1H3,(H,11,12)

InChI Key

ILDDBGWBYJLIEA-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NO

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)N)O

Other CAS RN

131802-71-6

synonyms

2-hydroxy-2-phenylbutyramide

Origin of Product

United States

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